N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide
Description
N-(2-bicyclo[221]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a bicyclo[221]heptane scaffold, a brominated pyrazole ring, and a cyclopropyl group
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c15-11-12(8-3-4-8)17-18-13(11)14(19)16-10-6-7-1-2-9(10)5-7/h7-10H,1-6H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNKOCPGRORBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)NC3CC4CCC3C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core . The pyrazole ring can be introduced through a cyclization reaction involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds. Bromination of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the functional groups present in the compound.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a selective antagonist for chemokine receptors like CXCR2.
Material Science: The bicyclo[2.2.1]heptane scaffold provides rigidity and stability, making it useful in the design of novel materials with specific mechanical properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in various diseases, including cancer metastasis.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activation by chemokines such as interleukin-8 (IL-8) . This blockade can prevent the downstream signaling pathways involved in cancer cell migration and metastasis.
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide derivatives: These compounds also feature a bicyclo[2.2.1]heptane core and have been studied for their CXCR2 antagonistic activity.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds are synthesized via similar cycloaddition reactions and have applications in asymmetric synthesis and catalysis.
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide is unique due to the combination of its bicyclo[2.2.1]heptane scaffold, brominated pyrazole ring, and cyclopropyl group. This structural combination imparts specific chemical and biological properties that are not commonly found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
